Tamoxifen

Breast Cancer Prevention SERM Comparative Efficacy Clinical Trial

Tamoxifen citrate is the only SERM with established efficacy in premenopausal ER+ breast cancer without requiring concurrent ovarian suppression—aromatase inhibitors are ineffective in this population. As the historical gold standard, it provides the efficacy benchmark with 24% greater breast cancer prevention vs. raloxifene (STAR trial). Its CYP2D6-dependent bioactivation introduces pharmacogenetic variability absent in other SERMs, making it essential as a comparator in endocrine therapy research. Procure as USP/EP reference standard for HPLC method validation, impurity profiling, and stability testing. Specify polymorphic Form A for manufacturing consistency.

Molecular Formula C26H29NO
Molecular Weight 371.5 g/mol
CAS No. 54965-24-1
Cat. No. B001152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen
CAS54965-24-1
SynonymsCitrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium
Molecular FormulaC26H29NO
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
InChIKeyNKANXQFJJICGDU-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility2.6 [ug/mL] (The mean of the results at pH 7.4)
1.02e-03 g/L

Tamoxifen (CAS 54965-24-1) Procurement Guide: Understanding the Reference SERM for Breast Cancer Research and Clinical Comparators


Tamoxifen (CAS 54965-24-1), chemically (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine citrate (1:1), is a triphenylethylene selective estrogen receptor modulator (SERM) [1]. As the first FDA-approved SERM and the historical gold standard for estrogen receptor-positive (ER+) breast cancer treatment and prevention, tamoxifen serves as the baseline comparator against which all newer endocrine agents are evaluated [2]. Tamoxifen acts as a prodrug, requiring CYP2D6-mediated metabolism to active metabolites, primarily endoxifen and 4-hydroxytamoxifen, which compete with estradiol for binding to ERα and ERβ [3]. Unlike newer SERMs that display tissue-selective agonist/antagonist profiles, tamoxifen exerts ER antagonist activity in breast tissue while manifesting partial agonist activity in the uterus and bone [4]. This baseline compound is procured for use as a reference standard in analytical method development, a positive control in SERM comparative studies, and a foundational comparator in clinical trial design for breast cancer endocrine therapy.

Why Tamoxifen Cannot Be Substituted with Other SERMs or Aromatase Inhibitors Without Quantitative Validation


Despite belonging to the same therapeutic class, tamoxifen, raloxifene, toremifene, and aromatase inhibitors (anastrozole, letrozole, exemestane) are not interchangeable in research or clinical protocols. Tamoxifen is uniquely indicated for premenopausal ER+ breast cancer, whereas aromatase inhibitors are ineffective in this population without concurrent ovarian suppression [1]. Among SERMs, tamoxifen and toremifene demonstrate comparable efficacy profiles but differ in toxicity, while raloxifene exhibits a distinct tissue-specific profile with reduced endometrial cancer risk but also reduced breast cancer preventive efficacy [2]. Additionally, tamoxifen's reliance on CYP2D6-mediated bioactivation introduces pharmacogenetic variability that directly impacts endoxifen plasma levels and therapeutic outcomes—a variable absent with raloxifene or aromatase inhibitors [3]. The following quantitative evidence establishes precisely where tamoxifen demonstrates verifiable differentiation that informs compound selection decisions.

Tamoxifen (CAS 54965-24-1): Quantitative Differentiation Evidence Against Key Comparators


Breast Cancer Preventive Efficacy: Tamoxifen Superiority Over Raloxifene in the STAR Trial

In the NSABP STAR P-2 trial, a head-to-head randomized comparison of tamoxifen (20 mg/day) versus raloxifene (60 mg/day) over 5 years in 19,747 postmenopausal women at elevated breast cancer risk, raloxifene was not superior to tamoxifen in reducing invasive breast cancer incidence. At an 81-month median follow-up, the risk ratio (raloxifene:tamoxifen) for invasive breast cancer was 1.24 (95% CI, 1.05–1.47), demonstrating tamoxifen's statistically significant superior preventive efficacy [1]. Long-term raloxifene retained 76% of the effectiveness of tamoxifen in preventing invasive disease [1]. The observed incidence rates of invasive breast cancer were raloxifene 4.4 per 1,000 women per year versus tamoxifen 4.3 per 1,000 women per year, with raloxifene potentially losing up to 35% of the tamoxifen effect on invasive breast cancer reduction [2].

Breast Cancer Prevention SERM Comparative Efficacy Clinical Trial

Endometrial Safety Differential: Raloxifene Demonstrates Quantitatively Lower Uterine Toxicity Than Tamoxifen

In the STAR trial head-to-head comparison, tamoxifen demonstrated significantly higher rates of endometrial pathology compared to raloxifene. The risk ratio (raloxifene:tamoxifen) for endometrial cancer was 0.55 (95% CI, 0.36–0.83; P = 0.003), and for uterine hyperplasia with atypia was 0.19 (95% CI, 0.12–0.29) [1]. The absolute incidence rates per 1,000 women per year for uterine cancer were raloxifene 1.21 versus tamoxifen 1.99, and for endometrial hyperplasia were raloxifene 0.90 versus tamoxifen 5.42 [2]. The hysterectomy rate was also substantially lower with raloxifene (RR = 0.37; 95% CI, 0.28–0.47) [2]. Thromboembolic events were reduced with raloxifene compared to tamoxifen (RR = 0.75; 95% CI, 0.60–0.93) [1].

Endometrial Cancer Risk SERM Toxicity Profile Gynecologic Safety

Premenopausal Breast Cancer Indication: Tamoxifen's Unique Positioning Versus Aromatase Inhibitors

A patient-level meta-analysis of 7,030 premenopausal women with ER-positive early-stage breast cancer from four randomized trials (ABCSG XII, SOFT, TEXT, HOBOE) compared aromatase inhibitors (anastrozole, exemestane, letrozole) versus tamoxifen when combined with ovarian suppression. Aromatase inhibitors are ineffective in premenopausal women when used without ovarian suppression, unlike tamoxifen which retains full efficacy in this population [1]. When combined with ovarian suppression, aromatase inhibitors reduced breast cancer recurrence compared to tamoxifen (RR = 0.79; 95% CI, 0.69–0.90; p = 0.0005), with an absolute 5-year recurrence risk reduction of 3.2% (6.9% vs 10.1%) [1]. However, aromatase inhibitors increased bone fracture risk (6.4% vs 5.1%; RR = 1.27; 95% CI, 1.04–1.54; p = 0.017) [1].

Premenopausal Breast Cancer Aromatase Inhibitor Comparison Endocrine Therapy

Crystalline Polymorph Specification: Form A Versus Form B Differentiation for Quality Control

Tamoxifen citrate exists in multiple crystalline polymorphic forms with distinct physicochemical properties affecting solubility, stability, and manufacturing reproducibility. Patent CN103896786B discloses a reliable preparation method for crystal Form A and a conversion method from crystal Form B to Form A, establishing that Form A is the stable polymorphic form suitable for pharmaceutical manufacturing and export to U.S. markets [1]. USP monographs specify tamoxifen citrate purity of 99.0%–101.0% (calculated on dried basis), with specific limits for E-isomer impurity [2]. The Z-isomer is the pharmacologically active geometric configuration, and the E-isomer content is controlled via HPLC with relative retention time not greater than 0.93 relative to the Z-isomer peak [2].

Polymorph Control Pharmaceutical Quality Crystalline Form

ESR1 Mutation Context: Bazedoxifene Demonstrates Superior Potency Against Tamoxifen-Resistant ERα Mutants

In acquired tamoxifen resistance driven by ESR1 ligand-binding domain mutations (Y537S and D538G), the SERM/SERD hybrid bazedoxifene demonstrated improved inhibitory potency against these ERα mutants compared to tamoxifen [1]. This represents a class-level inference regarding tamoxifen's limitations in mutation-driven resistance contexts, where alternative agents may be required [1]. Tamoxifen's activity is substantially reduced against ESR1-mutant ERα, whereas newer SERMs like bazedoxifene retain inhibitory activity through distinct helix 12 disruption mechanisms [1].

ESR1 Mutation Tamoxifen Resistance SERM Comparative Potency

Tamoxifen (CAS 54965-24-1): Evidence-Based Application Scenarios for Procurement Decision-Making


Premenopausal ER+ Breast Cancer Adjuvant Therapy Research

Tamoxifen is the only endocrine agent with established efficacy in premenopausal ER+ breast cancer without requiring concurrent ovarian suppression. Aromatase inhibitors are ineffective in this population when used alone, as demonstrated in the EBCTCG meta-analysis of 7,030 premenopausal women [1]. Procurement of tamoxifen is essential for any research protocol or clinical study involving premenopausal breast cancer patients not receiving ovarian suppression therapy.

Breast Cancer Prevention Trials Requiring Maximum Efficacy Benchmark

For breast cancer prevention studies where maximizing risk reduction is the primary endpoint, tamoxifen provides the efficacy benchmark with 24% greater protection against invasive breast cancer compared to raloxifene (RR = 1.24; 95% CI, 1.05–1.47) in the STAR trial [2]. However, this efficacy advantage must be balanced against a 45% higher endometrial cancer risk (RR = 0.55 favoring raloxifene) [2].

Pharmaceutical Quality Control and Analytical Method Development

Tamoxifen citrate reference standards (USP, EP) are required for HPLC method validation, impurity profiling, and stability testing of tamoxifen formulations . USP monographs specify purity limits (99.0%–101.0%), E-isomer control (relative retention time ≤0.93 vs Z-isomer), and loss on drying (≤0.5%) [3]. Procurement must specify polymorphic Form A for manufacturing consistency [4].

SERM Comparative Pharmacology and Tissue-Specific Activity Studies

As the reference SERM with well-characterized tissue-specific agonist/antagonist activity (antagonist in breast, partial agonist in uterus and bone), tamoxifen serves as the essential comparator for evaluating novel SERMs [5]. Its unique uterine agonist activity distinguishes it from raloxifene and forms the basis for endometrial safety comparisons in preclinical toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.